molecular formula C6H12N4 B1403353 1-(tert-Butyl)-1H-1,2,4-triazol-3-amine CAS No. 1380786-07-1

1-(tert-Butyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B1403353
CAS No.: 1380786-07-1
M. Wt: 140.19 g/mol
InChI Key: BGISKSHLHYGZFQ-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The tert-butyl group attached to the triazole ring enhances the compound’s stability and lipophilicity, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butyl)-1H-1,2,4-triazol-3-amine can be synthesized through several methods. One common approach involves the reaction of tert-butyl hydrazine with formamide under acidic conditions to form the triazole ring. Another method includes the cyclization of tert-butyl-substituted hydrazones with nitriles in the presence of a base.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

  • Oxidation products include hydroxylated triazoles.
  • Reduction products include dihydrotriazoles.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

1-(tert-Butyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s stability and lipophilicity make it useful in studying biological systems and drug delivery mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-1H-1,2,4-triazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins.

Comparison with Similar Compounds

  • 1-(tert-Butyl)-1H-1,2,4-triazole
  • 1-(tert-Butyl)-1H-1,2,3-triazole
  • 1-(tert-Butyl)-1H-1,2,4-triazol-5-amine

Uniqueness: 1-(tert-Butyl)-1H-1,2,4-triazol-3-amine is unique due to the specific position of the tert-butyl group and the amine functionality on the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-tert-butyl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-6(2,3)10-4-8-5(7)9-10/h4H,1-3H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGISKSHLHYGZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380786-07-1
Record name 1-tert-butyl-1H-1,2,4-triazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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